

Application Notes and Protocols: Lentiviral Transduction with Ac-AAVALLPAVLLALLAP-LEHD-CHO

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Compound of Interest

Compound Name: Ac-AAVALLPAVLLALLAP-LEHD-
CHO

Cat. No.: B12383857

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Introduction

The novel peptide-based inhibitor, **Ac-AAVALLPAVLLALLAP-LEHD-CHO**, represents a cutting-edge tool for the targeted inhibition of apoptosis. This molecule is designed to capitalize on the highly efficient intracellular delivery mediated by a novel cell-penetrating peptide (CPP), AAVALLPAVLLALLAP, coupled with a potent and specific inhibitor of caspase-9, LEHD-CHO. The LEHD sequence is a recognized cleavage site for caspase-9, an initiator caspase pivotal in the intrinsic apoptotic pathway.^{[1][2]} The C-terminal aldehyde group (CHO) allows for reversible covalent inhibition of the caspase active site. The N-terminal acetylation (Ac) enhances peptide stability.

This document provides detailed protocols for the use of a lentiviral vector encoding a reporter protein fused to the AAVALLPAVLLALLAP-LEHD sequence. This system allows for the stable expression of the peptide within target cells, enabling precise studies of caspase-9 inhibition and its effects on apoptotic pathways. Applications include the validation of apoptosis-related drug targets, the study of cellular mechanisms of apoptosis, and the development of novel therapeutic strategies that modulate programmed cell death.

Data Presentation

Table 1: Lentiviral Transduction Efficiency

Cell Line	Multiplicity of Infection (MOI)	Transduction Efficiency (%)
HEK293T	1	85.2 ± 4.1
5	98.6 ± 1.3	
10	99.1 ± 0.8	
HeLa	1	78.9 ± 5.5
5	95.3 ± 2.7	
10	97.8 ± 1.9	
Jurkat	1	65.4 ± 6.8
5	89.1 ± 3.4	
10	92.5 ± 2.1	

Table 2: Caspase-9 Inhibition Assay

Cell Line	Treatment	Relative Caspase-9 Activity (%)
HEK293T	Untransduced + Staurosporine	100
Transduced (Control Vector) + Staurosporine		98.7 ± 3.2
Transduced (AAV-LEHD Vector) + Staurosporine		22.4 ± 2.5
HeLa	Untransduced + Staurosporine	100
Transduced (Control Vector) + Staurosporine		97.1 ± 4.1
Transduced (AAV-LEHD Vector) + Staurosporine		25.8 ± 3.1

Table 3: Apoptosis Inhibition Assay (Annexin V Staining)

Cell Line	Treatment	Apoptotic Cells (%)
HEK293T	Untransduced + Staurosporine	75.6 ± 6.3
Transduced (Control Vector) + Staurosporine		72.9 ± 5.8
Transduced (AAV-LEHD Vector) + Staurosporine		15.3 ± 2.9
HeLa	Untransduced + Staurosporine	68.2 ± 7.1
Transduced (Control Vector) + Staurosporine		65.5 ± 6.4
Transduced (AAV-LEHD Vector) + Staurosporine		18.7 ± 3.3

Experimental Protocols

Lentiviral Transduction of Adherent Cells (e.g., HEK293T, HeLa)

This protocol describes the transduction of adherent cells in a 6-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

- Target cells (e.g., HEK293T, HeLa)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Lentiviral particles (encoding AAVALLPVALLLAP-LEHD-Reporter or control)
- Polybrene (10 mg/mL stock)
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS)

- Selection antibiotic (e.g., Puromycin)

Protocol:

- Day 1: Seed Cells
 - Seed 1.5×10^5 to 2.5×10^5 cells per well in a 6-well plate in 2 mL of complete growth medium.[\[3\]](#)
 - Incubate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours. Cells should be 40-80% confluent at the time of transduction.[\[3\]](#)
- Day 2: Transduction
 - Thaw lentiviral particles on ice.
 - Prepare transduction medium: For each well, add the desired volume of lentiviral particles and Polybrene to 1 mL of complete growth medium. The final concentration of Polybrene should be between 2-12 µg/mL.[\[4\]](#) A final concentration of 5-8 µg/mL is recommended for most cell lines.[\[3\]](#)[\[5\]](#)
 - To determine the optimal Multiplicity of Infection (MOI), a range of viral particle volumes should be tested.[\[4\]](#)[\[6\]](#) The MOI is the ratio of transducing viral particles to the number of cells.[\[5\]](#)
 - Remove the culture medium from the cells and add the prepared transduction medium.[\[5\]](#)
 - Gently swirl the plate to mix.
 - (Optional) For difficult-to-transduce cells, centrifuge the plate at 1,000-1,200 x g for 30-90 minutes at room temperature.[\[4\]](#)
 - Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.[\[4\]](#)[\[5\]](#)
- Day 3: Media Change
 - Remove the transduction medium and replace it with 2 mL of fresh, complete growth medium.[\[3\]](#)[\[6\]](#)

- Day 4 onwards: Selection and Expansion
 - If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction. The optimal concentration of the selection antibiotic should be determined empirically for each cell line.
 - Culture the cells in the selection medium for 7-10 days, changing the medium every 2-3 days, until a stable population of transduced cells is established.
 - Expand the stable cell line for downstream assays.

Caspase-9 Activity Assay

This protocol utilizes a commercially available luminogenic caspase-9 substrate to measure the activity of caspase-9 in cell lysates.

Materials:

- Transduced and non-transduced control cells
- Apoptosis-inducing agent (e.g., Staurosporine)
- Caspase-Glo® 9 Assay System (or equivalent)
- Lysis buffer
- White-walled 96-well plates
- Luminometer

Protocol:

- Cell Seeding and Treatment:
 - Seed 1×10^4 cells per well in a white-walled 96-well plate.
 - Incubate for 18-24 hours.

- Induce apoptosis by treating the cells with an appropriate concentration of staurosporine for 3-6 hours. Include untreated control wells.
- Assay Procedure:
 - Equilibrate the Caspase-Glo® 9 Reagent to room temperature.
 - Add 100 µL of Caspase-Glo® 9 Reagent to each well.
 - Mix the contents of the wells by gently shaking the plate for 30 seconds.
 - Incubate at room temperature for 1-2 hours, protected from light.
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (from wells with no cells) from all experimental readings.
 - Normalize the caspase-9 activity of treated cells to that of the untreated controls.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.

Materials:

- Transduced and non-transduced control cells
- Apoptosis-inducing agent (e.g., Staurosporine)
- Annexin V-FITC Apoptosis Detection Kit (or equivalent)
- Binding Buffer
- Propidium Iodide (PI) solution

- Flow cytometer

Protocol:

- Cell Seeding and Treatment:

- Seed cells in a 6-well plate and treat with an apoptosis-inducing agent as described for the caspase activity assay.

- Cell Harvesting and Staining:

- Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

- Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

- Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X Binding Buffer to each tube.

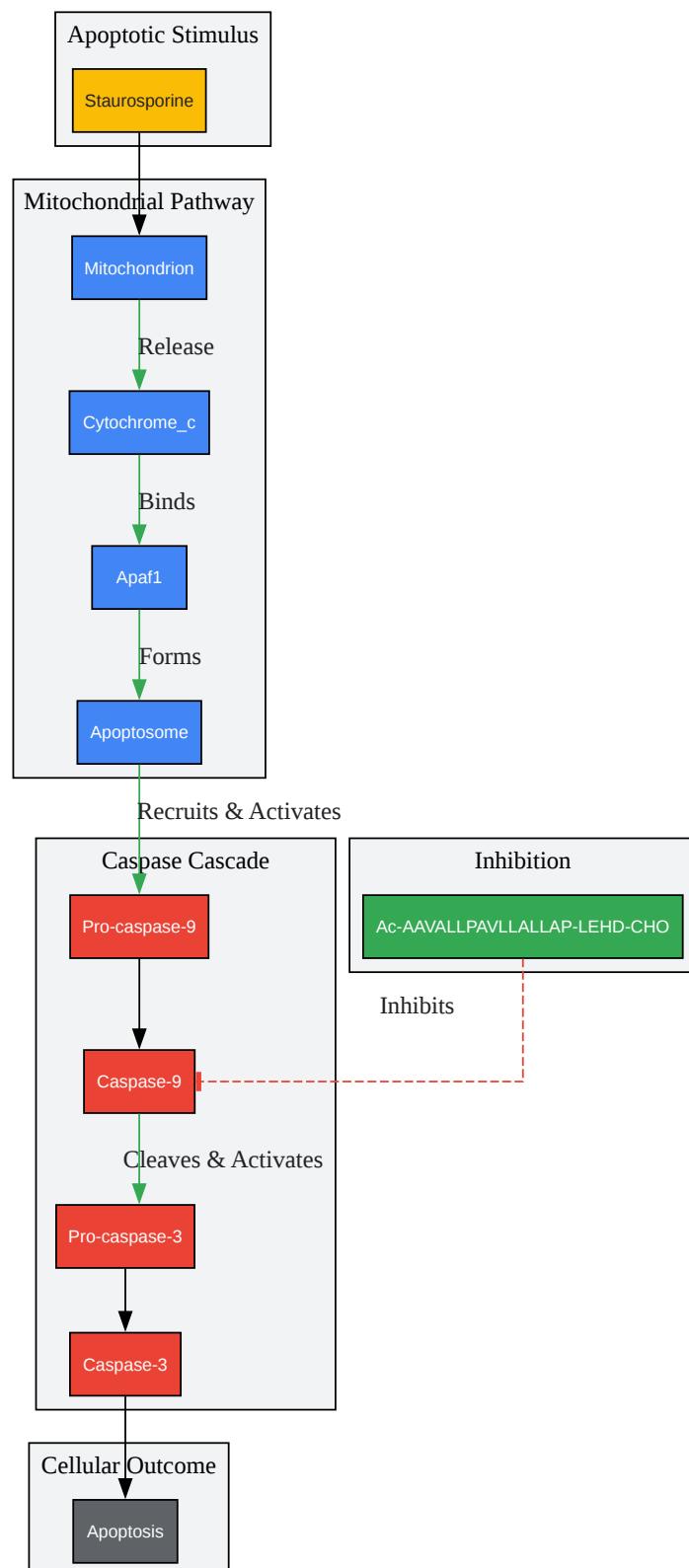
- Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry within one hour of staining.

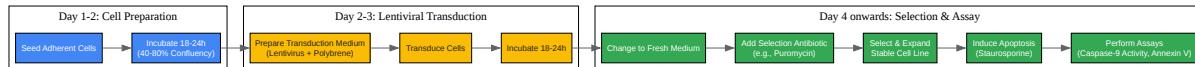
- Annexin V-positive, PI-negative cells are considered early apoptotic.

- Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations

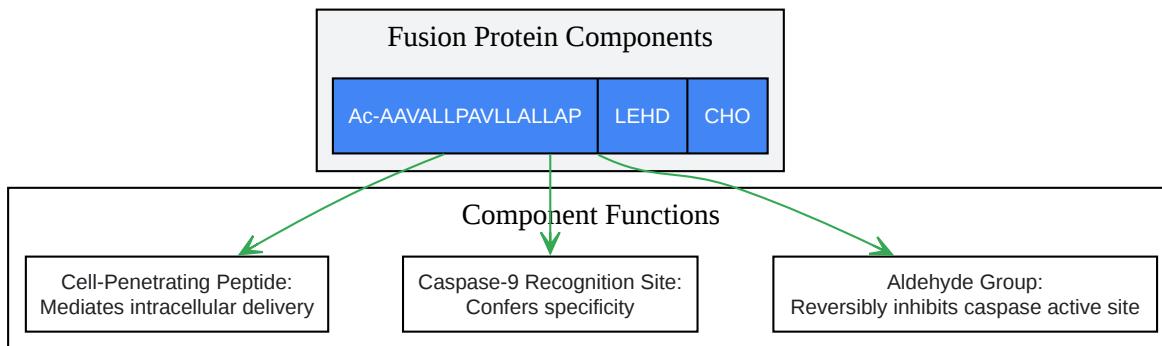
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Caption: Intrinsic apoptosis pathway and the point of inhibition by **Ac-AAVALLPAVLLALLAP-LEHD-CHO**.



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Caption: Experimental workflow for lentiviral transduction and subsequent functional assays.



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Caption: Logical relationship of the functional components of **Ac-AAVALLPAVLLALLAP-LEHD-CHO**.

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